molecular formula C24H20ClN3O2S B12037656 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone CAS No. 476484-39-6

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B12037656
CAS No.: 476484-39-6
M. Wt: 450.0 g/mol
InChI Key: RQPTWDRIRRDLRF-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, which is recognized for its significant potential in medicinal chemistry research. This compound is primarily investigated for its robust and broad-spectrum biological activity, with studies highlighting its potent inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-established target in oncology research for cancers such as non-small cell lung carcinoma. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9593993/] Beyond its primary anticancer properties, research indicates that this molecule exhibits promising antibacterial efficacy against a panel of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity, positioning it as a valuable tool for antimicrobial discovery programs. [https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2024524] The mechanism of action is attributed to its ability to interact with and disrupt critical enzymatic processes; the 1,2,4-triazole core acts as a privileged pharmacophore that facilitates binding to active sites, while the substituted phenyl rings (4-chlorophenyl, 4-methoxyphenyl, and 4-methylphenyl) modulate electronic and steric properties to enhance potency and selectivity. Consequently, this compound serves as a versatile chemical scaffold for researchers exploring structure-activity relationships (SAR) to develop novel therapeutic agents targeting tyrosine kinases and microbial pathogens.

Properties

CAS No.

476484-39-6

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C24H20ClN3O2S/c1-16-3-5-17(6-4-16)22(29)15-31-24-27-26-23(18-7-13-21(30-2)14-8-18)28(24)20-11-9-19(25)10-12-20/h3-14H,15H2,1-2H3

InChI Key

RQPTWDRIRRDLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Dehydrating Agents

Phosphorus trichloride (PCl₃) and phosphoryl chloride (POCl₃) are widely employed to facilitate cyclocondensation between hydrazide derivatives and aryl amines. For example, reacting N-(4-methoxybenzoyl)-N'-acetylhydrazine with 4-chloroaniline in the presence of PCl₃ yields the 1,2,4-triazole core. This method typically achieves yields of 65–75% under reflux conditions in o-dichlorobenzene at 200°C.

Metal-Free Transannulation

A metal-free approach reported by Shang et al. utilizes TsN₃ (tosyl azide) and CuTC (copper thiophene-2-carboxylate) to synthesize triazoles via intramolecular transannulation. This method avoids heavy metals, making it environmentally favorable, and achieves comparable yields (70–80%).

Stepwise Synthesis of the Target Compound

Synthesis of 4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-thiol

  • Hydrazide Formation :

    • 4-Methoxybenzoic acid hydrazide is prepared by refluxing methyl 4-methoxybenzoate with hydrazine hydrate in ethanol.

    • Yield: 85–90% after recrystallization from ethanol.

  • Cyclocondensation :

    • The hydrazide reacts with 4-chlorophenyl isothiocyanate in dry toluene under nitrogen, catalyzed by PCl₃.

    • Reaction conditions: 12 hours at 110°C.

    • Yield: 68%.

Thioetherification with 1-(4-Methylphenyl)ethanone

  • Alkylation of Thiol :

    • The triazole-3-thiol intermediate is treated with 1-(4-methylphenyl)-2-bromoethanone in dimethylformamide (DMF) using potassium carbonate as a base.

    • Reaction conditions: 24 hours at 80°C.

    • Yield: 62% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueYield Improvement
Solvent (Cyclocondensation)o-Dichlorobenzene+15% vs. toluene
Temperature (Thioetherification)80°C+20% vs. 60°C
Catalyst (PCl₃)5 mol%70% vs. 40% (no catalyst)

Data aggregated from.

Catalytic Systems

  • CuTC : Enhances reaction rate in transannulation by stabilizing reactive intermediates.

  • PPh₃ (Triphenylphosphine) : Improves coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₀ClN₃O₂S [M+H]⁺: 486.0984; found: 486.0987.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 175–176°C (uncorrected).

Challenges and Scalability

  • Byproduct Formation :

    • Competing N-alkylation during thioetherification reduces yield. Mitigated by using excess thiol (1.5 equiv).

  • Solvent Recovery :

    • o-Dichlorobenzene is recycled via distillation (bp 180°C), reducing costs.

  • Gram-Scale Synthesis :

    • Pilot-scale trials (50 g) achieved 58% yield, confirming reproducibility.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation (PCl₃)689812.50
Transannulation (CuTC)759718.20
One-Pot Sequential609514.80

Data from .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂), nitric acid (HNO₃), and alkyl halides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Structural Features

The compound features a triazole ring, which is known for its ability to form stable complexes with various biological targets. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

The triazole derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A study on various 1,2,4-triazole derivatives demonstrated that modifications at the phenyl rings significantly influenced their antibacterial potency. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or more potent than established antibiotics .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. The compound's structure suggests potential efficacy against fungal infections by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Case Study: Antifungal Screening

In vitro studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some exhibiting MIC values in the low microgram per milliliter range .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of triazole compounds has revealed their potential as therapeutic agents in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Agricultural Applications

Beyond medicinal uses, triazoles have been explored for their role as agrochemicals. Their fungicidal properties make them suitable candidates for protecting crops from fungal pathogens .

Summary Table of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine + CarbonylTriazole formation
2Nucleophilic SubstitutionThiol + TriazoleSulfanyl introduction
3CouplingAcyl Halide + Sulfanyl CompoundFinal product

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and aromatic groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents critically influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Compound ID Triazole Substituents (Position 4/5) Ethanone Substituent Notable Features
Target Compound 4-ClPh / 4-MeOPh 4-MePh Combines electron-withdrawing (Cl) and electron-donating (MeO) groups .
(R,S)-2-{[4-(4-MeOPh)-5-Ph]-... 4-MeOPh / Ph Ph (reduced to ethanol) Ethanol derivative; S-alkylation and NaBH4 reduction used for synthesis .
2-{[4-(4-ClPh)-5-(4-Pyridinyl)... 4-ClPh / 4-Pyridinyl 4-FPh Pyridine introduces basicity; fluorine enhances lipophilicity .
2-{[5-(4-t-BuPh)-4-(4-MeOPh)... 4-MeOPh / 4-t-BuPh 4-ClPh tert-Butyl group increases steric bulk, potentially affecting binding kinetics .

Key Observations :

  • Electron Effects : The target compound’s 4-ClPh (electron-withdrawing) and 4-MeOPh (electron-donating) substituents create a polarized triazole core, enhancing reactivity in nucleophilic substitutions .
  • Steric Influence : Bulky groups like tert-butyl () reduce conformational flexibility, which may limit interactions with biological targets compared to smaller substituents like Cl or MeO .

Ethanone Modifications

The ethanone moiety’s substituent impacts solubility and target affinity:

  • 4-MePh (Target) : Methyl groups improve lipophilicity, favoring membrane penetration in biological systems.
  • 4-FPh () : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes .
  • Benzodioxol (): The bicyclic ether in 1-(1,3-benzodioxol-5-yl)-...

Mechanistic Insights :

  • Antifungal Activity : Chlorine substituents (e.g., 4-ClPh) disrupt fungal membrane integrity via hydrophobic interactions .
  • Antitumor Effects : Methoxy groups (e.g., 4-MeOPh) may intercalate DNA or inhibit topoisomerases .

Physicochemical Properties

Property Target Compound (4-Pyridinyl Analog) (t-Bu Analog)
Molecular Weight ~476 g/mol ~492 g/mol ~492 g/mol
LogP (Predicted) 4.2 (moderately lipophilic) 3.8 (lower due to pyridine) 5.1 (highly lipophilic)
Solubility Low in water, high in DMSO Moderate in polar solvents Poor in aqueous media

Thermal Stability : Crystallographic studies (e.g., SHELX-refined structures in ) suggest that planar triazole cores with halogen substituents exhibit higher melting points .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a triazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN5O3SC_{25}H_{22}ClN_{5}O_{3}S, with a molecular weight of approximately 508 g/mol. The structure features a triazole ring, a sulfanyl group, and various aromatic substituents that contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has been tested against various pathogens, demonstrating significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans4 μg/mL

Studies indicate that the presence of the triazole ring is crucial for its interaction with fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound against melanoma cells. A study focused on a similar triazole derivative demonstrated that it could induce apoptosis in melanoma cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study:
In vitro studies revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve cell cycle arrest and induction of oxidative stress .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In animal models, administration of the triazole derivative significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent, possibly through inhibition of NF-kB signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The triazole moiety can chelate metal ions in enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation: The compound may modulate receptor activity involved in inflammatory responses and tumor growth.

Q & A

Q. What are the established synthetic routes for this triazole-thioether compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols. A typical route involves:

  • Triazole ring formation : Cyclocondensation of thiosemicarbazides with substituted carbonyl compounds under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Thioether linkage : Alkylation of the triazole-thiol intermediate with 1-(4-methylphenyl)-2-bromoethanone in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Yield and purity depend on stoichiometric ratios (1:1.2 for thiol to alkylating agent), pH control (neutral to mildly basic), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between triazole and phenyl rings (e.g., 45–60° in similar derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 479.1) .

Q. What preliminary biological screening assays are recommended?

Standard protocols include:

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ values compared to doxorubicin .
  • Enzyme inhibition : Fluorometric assays targeting COX-2 or α-glucosidase, with triazole derivatives showing IC₅₀ values <10 µM in some cases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl on 4-chlorophenyl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration .
  • Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by ~30% compared to nitro derivatives) .
  • Data-driven design : QSAR models correlate Hammett σ values of substituents with logP and IC₅₀ .

Q. What mechanistic insights explain conflicting bioactivity data across studies?

Contradictions arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or cell culture conditions (e.g., serum concentration) .
  • Redox interference : Thioether moieties may act as pro-oxidants in cytotoxicity assays, skewing results unless ROS scavengers (e.g., NAC) are used .
  • Metabolic stability : Hepatic microsome studies reveal rapid demethylation of 4-methoxyphenyl groups, altering pharmacokinetics .

Q. How can computational methods predict binding modes and reactivity?

  • Molecular docking : AutoDock Vina simulations show the triazole ring occupies hydrophobic pockets in COX-2 (PDB: 5KIR), with sulfanyl groups forming H-bonds to Arg120 .
  • DFT calculations : HOMO-LUMO gaps (ΔE ≈ 4.1 eV) suggest electrophilic reactivity at the triazole C5 position, validated by nucleophilic substitution experiments .
  • MD simulations : Trajectories (>100 ns) predict stable binding to DNA gyrase (RMSD <2 Å), aligning with observed antibacterial activity .

Key Recommendations for Researchers

  • Prioritize stability studies (e.g., HPLC monitoring under UV light) to address decomposition of the sulfanyl group.
  • Use synchrotron XRD for resolving crystallographic ambiguities in bulky substituents .
  • Explore prodrug strategies (e.g., acetylating the thioether) to enhance bioavailability .

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